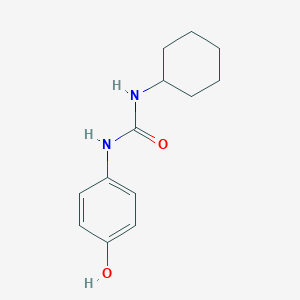

1-Cyclohexyl-3-(4-hydroxyphenyl)urea

Description

Overview of Substituted Urea (B33335) Scaffolds in Medicinal Chemistry and Agrochemical Development

The substituted urea motif is a cornerstone in the design of bioactive molecules due to its unique chemical properties. The urea functional group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors. researchgate.net This characteristic has been exploited in the development of a multitude of therapeutic agents and agrochemicals.

In medicinal chemistry , substituted ureas are integral components of numerous approved drugs. researchgate.net For instance, Sorafenib and Lenvatinib are multi-kinase inhibitors used in cancer therapy that feature a diaryl urea structure. researchgate.net The urea moiety in these drugs plays a crucial role in binding to the kinase domain. Furthermore, the versatility of the urea scaffold allows for the fine-tuning of physicochemical properties like solubility and membrane permeability, which are critical for drug efficacy. researchgate.net

In the realm of agrochemicals , substituted ureas have a long history of use, particularly as herbicides. rsc.org Compounds like Diuron and Linuron act by inhibiting photosynthesis in target weeds. The ability to systematically modify the substituents on the urea nitrogen atoms allows for the modulation of herbicidal activity, selectivity, and environmental persistence. rsc.org The continued exploration of novel substituted ureas is driven by the need for new modes of action to combat herbicide resistance.

Historical Context and Significance of the Cyclohexyl and Hydroxyphenyl Moieties in Drug Design

The cyclohexyl and hydroxyphenyl groups are not merely passive components of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea; they are well-established pharmacophoric elements with a rich history in drug discovery.

The hydroxyphenyl moiety , particularly the para-substituted phenol (B47542), is a key structural feature in many biologically active compounds. The hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at the active site of enzymes or receptors. researchgate.net Furthermore, the phenolic hydroxyl group can be a site of metabolic transformation, influencing the duration of action and clearance of a drug. Its presence can also impact aqueous solubility and other physicochemical properties essential for biological activity.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound stems from several key factors. Firstly, its established role as a precursor to Talinolol (B1681881) suggests that the molecule itself may possess inherent biological activity that warrants further exploration. rsc.orgscbt.com It is not uncommon for synthetic intermediates of successful drugs to exhibit interesting pharmacological profiles of their own.

Secondly, the combination of the proven bioactivity of the substituted urea scaffold with the well-regarded pharmacophoric properties of the cyclohexyl and hydroxyphenyl moieties creates a molecule with a high probability of interacting with various biological targets. The lipophilic cyclohexyl group and the hydrogen-bonding capable hydroxyphenyl group present a balanced profile that could lead to a range of activities, from enzyme inhibition to receptor modulation.

Finally, a comprehensive study of this compound would contribute valuable data to the broader understanding of structure-activity relationships (SAR) within the substituted urea class of compounds. By systematically evaluating its biological effects, researchers can gain insights into how the interplay between the cyclohexyl and hydroxyphenyl substituents influences target specificity and potency. This knowledge can then be applied to the rational design of new therapeutic agents and agrochemicals.

Detailed Research Findings

While comprehensive biological screening data for this compound is not extensively available in the public domain, some studies have shed light on its potential as a bioactive molecule.

One notable study investigated a series of substituted ureas as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and cardiovascular diseases. In this research, this compound was evaluated for its ability to inhibit both mouse and human sEH.

| Enzyme Source | IC50 (nM) |

|---|---|

| Mouse sEH | 800 ± 30 |

| Human sEH | 11000 ± 1000 |

The data indicates that this compound exhibits inhibitory activity against sEH, with a more pronounced effect on the murine enzyme compared to the human ortholog. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These findings suggest that the compound could serve as a starting point for the development of more potent and selective sEH inhibitors.

Further research is warranted to explore the full spectrum of biological activities of this compound. Given the known herbicidal properties of many substituted ureas, screening for phytotoxicity could reveal potential applications in agriculture. Additionally, evaluating its activity against a panel of kinases, proteases, and other enzymes could uncover novel therapeutic opportunities.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(4-hydroxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLAWYIMRBTCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398784 | |

| Record name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38652-23-2 | |

| Record name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 1 Cyclohexyl 3 4 Hydroxyphenyl Urea and Its Analogs

Established Synthetic Pathways and Chemical Precursors

The construction of the 1-Cyclohexyl-3-(4-hydroxyphenyl)urea scaffold is primarily achieved through the formation of the central urea (B33335) N-C(O)-N bond. The most established and widely utilized methods rely on condensation reactions, particularly those involving isocyanate intermediates.

Condensation reactions are the most direct route to forming the urea linkage. This typically involves the reaction of an amine with an isocyanate, a carbamoyl (B1232498) chloride, or urea itself under specific conditions. For asymmetrically substituted ureas like this compound, the isocyanate route is overwhelmingly preferred due to its high efficiency and selectivity, which minimizes the formation of symmetrical urea byproducts.

Another established, though less common for this specific target, is the reaction of an amine with urea. For example, a patented process describes the synthesis of monocyclohexylurea by reacting cyclohexylamine (B46788) with urea in boiling water, where ammonia (B1221849) is evolved as a byproduct. While effective for monosubstituted ureas, creating an unsymmetrical disubstituted urea like the title compound via this method is challenging and would likely result in a mixture of products.

The isocyanate pathway is the most prominent and efficient method for synthesizing this compound. This method involves the nucleophilic addition of an amine to an isocyanate. There are two primary approaches for the target compound:

Reaction of 4-Aminophenol (B1666318) with Cyclohexyl Isocyanate: This is the most common and logical pathway. The lone pair of electrons on the nitrogen atom of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexyl isocyanate. This reaction is typically rapid and clean. A representative procedure, based on the synthesis of the closely related 1-cyclohexyl-3-(p-tolyl)urea, involves combining the two reactants in a suitable aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. researchgate.net The reaction is often exothermic and proceeds to completion within a few hours, with the product frequently precipitating out of the solution, simplifying purification. researchgate.net

Reaction of Cyclohexylamine with 4-Hydroxyphenyl Isocyanate: This alternative route is also chemically feasible. Here, cyclohexylamine acts as the nucleophile, attacking the 4-hydroxyphenyl isocyanate intermediate. The choice between these two routes often depends on the commercial availability, stability, and cost of the respective isocyanate and amine precursors.

The isocyanate-based synthesis is highly favored for both laboratory and industrial scales due to its high atom economy, generally high yields, and straightforward execution without the need for complex catalysts.

The primary chemical precursors for the synthesis are 4-aminophenol and cyclohexyl isocyanate.

4-Aminophenol: This is a widely available industrial chemical, most commonly produced by the catalytic hydrogenation of p-nitrophenol.

Cyclohexyl Isocyanate: This precursor is typically synthesized by the phosgenation of cyclohexylamine. Phosgene (B1210022) (COCl₂), or a safer equivalent like triphosgene, reacts with the amine to form a carbamoyl chloride, which is then heated to eliminate HCl, yielding the isocyanate.

Role as a Talinolol (B1681881) Intermediate

This compound is a crucial advanced intermediate in the synthesis of the cardioselective β1-adrenergic blocker, Talinolol. scbt.com The chemical name of Talinolol is N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea. drugfuture.com

The synthesis of Talinolol from its urea intermediate involves the specific alkylation of the phenolic hydroxyl group. This is achieved through a Williamson ether synthesis, where the phenoxide, formed by treating this compound with a base (e.g., sodium hydroxide), is reacted with a suitable three-carbon electrophile. This electrophile is typically an epoxide, such as N-tert-butyl-2,3-epoxypropylamine (tert-butyl glycidyl (B131873) amine), which introduces the required 2-hydroxy-3-tert-butylaminopropane side chain characteristic of many beta-blockers. drugfuture.com This reaction selectively occurs at the more nucleophilic phenolic oxygen, leaving the urea nitrogens untouched.

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

While specific optimization data for the industrial production of this compound is proprietary, the key parameters for optimizing the synthesis of N,N'-disubstituted ureas are well-documented in the chemical literature. The primary goal is to maximize yield and purity while minimizing reaction time and cost. Key variables include solvent choice, temperature, stoichiometry, and concentration.

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and ethyl acetate (B1210297) are preferred as they effectively dissolve the reactants without interfering with the isocyanate group.

Temperature: The reaction is typically conducted at room temperature (20-25 °C) as it is often exothermic and proceeds readily without heating. In some cases, initial cooling may be required to control the reaction rate, followed by allowing the mixture to warm to room temperature.

Stoichiometry: Using a near 1:1 molar ratio of the amine and isocyanate is standard practice to ensure complete conversion and avoid waste. A slight excess of one reagent may be used to drive the reaction to completion if one of the starting materials is particularly valuable or difficult to remove.

Concentration: The reaction is generally run at moderate concentrations (e.g., 0.1-1.0 M) to ensure a reasonable reaction rate. Higher concentrations can accelerate the reaction but may also lead to solubility issues or difficulties in heat dissipation.

The following interactive table illustrates typical parameters that are investigated during the optimization of a reaction between an amine and an isocyanate for laboratory-scale synthesis.

| Entry | Solvent | Temperature (°C) | Amine:Isocyanate Ratio | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | 1:1 | 2 | 95 |

| 2 | Tetrahydrofuran (THF) | 25 | 1:1 | 3 | 92 |

| 3 | Acetonitrile | 25 | 1:1 | 2.5 | 94 |

| 4 | DCM | 0 to 25 | 1:1 | 4 | 96 |

| 5 | DCM | 40 (Reflux) | 1:1 | 1 | 93 (minor byproducts) |

| 6 | Toluene | 80 | 1:1 | 1.5 | 90 |

Novel Synthetic Methodologies for Diversification and Derivatization

Modern synthetic chemistry seeks to develop more efficient, safer, and versatile methods for creating chemical libraries for drug discovery. For this compound, novel methodologies focus on both its initial synthesis and its subsequent modification.

Phosgene-Free Synthesis: A significant area of research is the development of synthetic routes that avoid the use of highly toxic phosgene and isocyanates. One approach involves the use of "isocyanate precursors" or "in situ" generation of isocyanates from safer starting materials like carboxylic acids via a Curtius rearrangement. Another method is the oxidative carbonylation of amines using carbon monoxide in the presence of a catalyst, although this often requires high pressures and specialized equipment.

Diversification and Derivatization: The structure of this compound offers several points for chemical modification to create a library of analogs for structure-activity relationship (SAR) studies:

Phenolic Hydroxyl Group: The -OH group is a prime site for derivatization. It can be easily converted into a wide range of ethers (as in the Talinolol synthesis) or esters to modulate properties like solubility, lipophilicity, and metabolic stability.

Aromatic Ring: The phenyl ring can be modified prior to the urea formation. Using substituted 4-aminophenols (e.g., with fluoro, chloro, or methyl groups on the ring) would lead to analogs with altered electronic and steric properties.

Cyclohexyl Group: The aliphatic ring can be replaced with other cycloalkyl or alkyl groups by starting with the corresponding amine or isocyanate, allowing for exploration of the size and shape of this lipophilic moiety.

Advanced palladium-catalyzed multicomponent reactions have also emerged as a powerful tool for synthesizing complex urea derivatives. Such strategies could potentially be adapted to combine an aryl amine, an isocyanate, carbon monoxide, and another component in a one-pot reaction to rapidly build molecular complexity.

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Studies

Rigorous purification and unambiguous characterization are essential to confirm the identity and purity of the synthesized this compound.

Purification Techniques:

Recrystallization: This is a highly effective method for purifying solid organic compounds. Given the crystalline nature of many ureas, a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be used to obtain the product in high purity by dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Column Chromatography: For smaller scale syntheses or when recrystallization is ineffective, flash column chromatography over silica (B1680970) gel is the standard method. A solvent system of moderate polarity, such as ethyl acetate in hexanes or dichloromethane in methanol, is typically used to separate the desired product from unreacted starting materials or byproducts.

Spectroscopic Characterization: A combination of spectroscopic techniques is used to confirm the structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides definitive structural information. For this compound, the expected signals would include: two doublets in the aromatic region (approx. 6.6-7.2 ppm) for the AA'BB' system of the para-substituted phenyl ring; a broad singlet for the phenolic -OH proton (its chemical shift is concentration and solvent dependent); two distinct broad signals for the two N-H protons of the urea linkage (typically between 6.0-8.5 ppm); a multiplet for the C1 proton of the cyclohexyl ring adjacent to the nitrogen; and a series of multiplets for the remaining cyclohexyl methylene (B1212753) (-CH₂) protons in the aliphatic region (approx. 1.0-2.0 ppm).

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the urea (approx. 155-160 ppm), distinct aromatic carbons (four signals), and the carbons of the cyclohexyl ring (typically four signals due to symmetry).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The expected characteristic absorption bands include: a strong C=O stretching vibration (the "Amide I" band) for the urea carbonyl group around 1630-1660 cm⁻¹; N-H stretching vibrations as one or two sharp bands in the 3300-3400 cm⁻¹ region; a broad O-H stretching band for the phenol (B47542) group, typically centered around 3200-3500 cm⁻¹; C-H stretching bands for the aromatic and aliphatic groups just below and above 3000 cm⁻¹, respectively; and C-N stretching bands in the 1200-1400 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M]+, [M+H]+, or [M+Na]+), which should match the calculated theoretical mass for C₁₃H₁₈N₂O₂.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclohexyl 3 4 Hydroxyphenyl Urea Derivatives

Influence of Cyclohexyl Ring Modifications on Biological Efficacy and Selectivity

The cyclohexyl group in 1-Cyclohexyl-3-(4-hydroxyphenyl)urea and its analogs plays a crucial role in anchoring the molecule within the hydrophobic pocket of its biological targets. SAR studies have demonstrated that bulky, lipophilic groups at this position are generally favored for potent inhibitory activity. nih.gov

Modifications to the cyclohexyl ring have a significant impact on biological efficacy. For instance, in a series of anti-tuberculosis agents, the substitution of a bulky adamantyl group with a cyclohexyl ring resulted in a considerable decrease in activity. nih.gov This suggests that the size and shape of the aliphatic ring system are critical for optimal interaction with the target enzyme. Conversely, replacing the cyclohexyl group with a larger cyclooctyl ring only led to a minimal decrease in activity, indicating that a certain degree of bulk is tolerated and can even be beneficial. nih.gov

Furthermore, the conformational rigidity of the cyclohexyl ring is a key determinant of activity. In the development of soluble epoxide hydrolase (sEH) inhibitors, conformationally restricted analogs featuring a piperidine (B6355638) moiety to rigidify the structure have been synthesized. nih.gov This strategy aims to reduce the entropic penalty upon binding to the target, thereby enhancing potency. Studies on N,N'-disubstituted ureas with a conformationally restricted cis- or trans-1,4-cyclohexane adjacent to the urea (B33335) group have shown that these compounds exhibit potent inhibition of human sEH, with activities in the low nanomolar to picomolar range. nih.gov Interestingly, while both cis and trans isomers displayed similar potencies, the trans isomers demonstrated greater metabolic stability. nih.gov

The introduction of substituents on the cyclohexyl ring itself has also been explored. While specific data on substituted cyclohexyl rings in this compound is limited, related studies on other urea-based inhibitors provide valuable insights. For example, in a series of pyrazole (B372694) urea-based p38 MAP kinase inhibitors, a methylcyclohexyl group at a key position was well-tolerated and contributed to potent binding. columbia.edu

Role of the Hydroxyphenyl Moiety and Substituent Effects on Biological Interactions

The hydroxyphenyl moiety of this compound is another critical component for its biological activity, primarily through its ability to form hydrogen bonds and participate in other interactions within the active site of target enzymes. The position and nature of substituents on this aromatic ring can profoundly influence binding affinity and selectivity.

The hydroxyl group, in particular, is often a key hydrogen bond donor. In a study of urea derivatives as urease inhibitors, it was observed that the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring significantly affected the inhibitory activity. researchgate.net For instance, derivatives with fluorine and chlorine substituents at the meta or para positions of the phenyl ring showed predominant urease inhibitory activity. core.ac.uk

In the context of sEH inhibitors, modifications to the aryl portion of the molecule are a common strategy to enhance potency and improve physicochemical properties. While the parent compound features a 4-hydroxyphenyl group, related studies on other N-aryl-N'-alkyl ureas provide a basis for understanding potential modifications. For example, in a series of diaryl urea derivatives with antiproliferative activity, the introduction of a chloro group on the phenyl ring proximal to the urea group enhanced activity. mdpi.com

The following table summarizes the effects of hypothetical substitutions on the hydroxyphenyl ring based on general SAR principles observed in related urea derivatives:

| Substitution on Phenyl Ring | Predicted Effect on Activity | Rationale |

| Small electron-withdrawing groups (e.g., F, Cl) at meta or para positions | Potential increase | Can enhance hydrogen bonding capability and electronic interactions. core.ac.uk |

| Small electron-donating groups (e.g., CH3) | Variable | Effect is target-dependent; can influence hydrophobic interactions. |

| Bulky substituents | Potential decrease | May cause steric hindrance in the binding pocket. |

| Moving the hydroxyl group (e.g., to meta or ortho position) | Likely decrease | The para-hydroxyl is often crucial for specific hydrogen bonding interactions. |

Impact of Urea Linkage Substitutions on Molecular Recognition and Target Binding

The urea linkage is a cornerstone of the this compound scaffold, acting as a rigid hydrogen-bond donor-acceptor unit that is critical for binding to many enzyme targets. frontiersin.org Modifications to this linker, such as N-alkylation or replacement with isosteres, can have a profound impact on molecular recognition and biological activity.

SAR studies on urea-based anti-tuberculosis agents revealed that the integrity of the urea moiety is fundamental for activity. nih.gov Introduction of a thiourea (B124793) in place of the urea resulted in a significant decrease in activity, and replacement with a carbamate (B1207046) led to an even larger drop in potency. escholarship.org Mono- and di-N-methylation of the urea also caused a decrease in activity, highlighting the importance of the NH protons for hydrogen bonding. nih.gov

The planarity and conformational flexibility of the urea group are also important. The introduction of a methyl group on one of the urea nitrogens can disrupt molecular planarity, which in some cases can enhance water solubility by reducing crystal packing energy. nih.gov However, this can also disrupt the key hydrogen bonding network with the target protein. Computational and experimental studies on N-aryl-N'-alkyl ureas have shown that N-methylation patterns significantly affect the conformational preferences of the molecule. nih.gov

The following table illustrates the potential impact of substitutions on the urea linkage:

| Modification of Urea Linkage | Predicted Effect on Activity | Rationale |

| N-methylation (one or both nitrogens) | Likely decrease | Disrupts hydrogen bonding with the target. nih.gov |

| Replacement with amide | Significant decrease | Alters the hydrogen bonding pattern and geometry. metabolomics.se |

| Replacement with thiourea | Likely decrease | Changes the electronic and hydrogen bonding properties. escholarship.org |

| Replacement with squaramide | Potential for altered activity | Can act as a urea bioisostere with different geometric and electronic properties. nih.gov |

Rational Design Principles for Enhancing Pharmacological Profiles and Overcoming Limitations

The rational design of derivatives of this compound aims to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles, while overcoming limitations like poor solubility. A key strategy involves the strategic incorporation of polar functional groups to improve water solubility without compromising inhibitory activity. researchgate.net

In the context of sEH inhibitors, it has been demonstrated that polar groups can be introduced into one of the alkyl chains of dialkyl-urea inhibitors without loss of activity, provided they are positioned at a sufficient distance from the central urea pharmacophore. metabolomics.senih.gov This approach has led to the development of inhibitors with improved water solubility and bioavailability. researchgate.net

Structure-based drug design, utilizing X-ray crystal structures of the target enzyme in complex with inhibitors, provides a powerful tool for rational design. This approach allows for the identification of key interactions and unoccupied pockets within the active site that can be exploited to design new analogs with enhanced affinity and selectivity. For example, the design of substituted cyclopropyl (B3062369) urea sEH inhibitors was guided by the co-crystal structure of a lead compound with the human sEH catalytic domain. core.ac.uk

Another design principle involves the use of bioisosteric replacements to modulate the physicochemical properties of the molecule. For instance, replacing a phenyl ring with a bioisosteric heterocycle or modifying the urea linkage with groups like squaramides can alter solubility, metabolic stability, and target engagement. nih.gov The use of conformationally restricted analogs, as discussed earlier, is another effective strategy to enhance potency by pre-organizing the molecule in its bioactive conformation. nih.gov

Comparative SAR Analysis with Related Urea and Thiourea Scaffolds

A comparative analysis of the structure-activity relationships of this compound with related urea and thiourea scaffolds reveals important insights into the role of the urea/thiourea moiety in biological activity.

In general, the urea functionality is a more potent pharmacophore for the inhibition of many enzymes compared to its thiourea analog. As mentioned previously, in the case of anti-tuberculosis agents, replacing the urea with a thiourea led to an 80-fold decrease in activity. escholarship.org This is often attributed to the differences in the hydrogen bonding capabilities and electronic properties of the urea and thiourea groups. The oxygen atom of the urea is a stronger hydrogen bond acceptor than the sulfur atom of the thiourea.

However, the relative potency of urea and thiourea derivatives can be target-dependent. In a study of urease inhibitors, thiourea derivatives of dipeptides conjugated to a piperazine (B1678402) analog showed potent inhibitory activity, with some analogs being significantly more potent than the urea counterparts. core.ac.uk Specifically, thiourea conjugates with fluoro and chloro substituents on the phenyl ring exhibited predominant urease inhibitory activity. researchgate.net

The following table provides a comparative summary of SAR trends for urea and thiourea scaffolds based on available literature:

| Feature | Urea Scaffolds | Thiourea Scaffolds |

| Hydrogen Bonding | Strong H-bond acceptor (C=O) | Weaker H-bond acceptor (C=S) |

| General Activity | Often more potent for enzyme inhibition (e.g., sEH, Eph) metabolomics.senih.gov | Can be more potent for specific targets (e.g., urease) core.ac.uk |

| Substituent Effects | Sensitive to electronic and steric effects on both N-substituents. | Also sensitive to substituents, with halogenated phenyl groups often showing good activity. researchgate.net |

| Bioisosteric Replacement | Can be replaced by squaramides or other isosteres, often with altered activity. nih.gov | Can also be replaced by bioisosteres. |

Pharmacological and Biological Activity Profiling of 1 Cyclohexyl 3 4 Hydroxyphenyl Urea

In Vitro Assessment of Biological Activities

Enzyme Inhibition Potency and Selectivity (e.g., Cyclooxygenase, Urease, Soluble Epoxide Hydrolase, Kinases)

No specific data from in vitro enzyme inhibition assays for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea were found. Research on other urea-containing compounds has indicated potential inhibitory activity against enzymes like soluble epoxide hydrolase (sEH), cyclooxygenase (COX), and urease. For instance, studies on structurally related diarylurea compounds have explored their potential as sEH inhibitors, but specific inhibition constants (IC50 or Ki) for this compound against sEH, COX, urease, or various kinases are not documented in the reviewed literature.

Receptor Binding Affinity and Specificity

There is no available data detailing the receptor binding affinity or specificity of this compound. Studies that would provide dissociation constants (Kd) or inhibition constants (Ki) against a panel of biological receptors have not been identified.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

While various urea (B33335) derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic effects against numerous cancer cell lines, no specific studies reporting the activity of this compound were located. Consequently, there are no IC50 values or other quantitative measures of its potential anticancer activity against specific cell lines such as MCF-7, HeLa, or others.

Evaluation of Antimicrobial and Antifungal Potency

The antimicrobial and antifungal potential of this compound has not been specifically reported. Although the urea scaffold is present in some compounds with antimicrobial properties, there are no published minimum inhibitory concentration (MIC) values for this specific compound against common bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal species (e.g., Candida albicans).

Investigation of Antioxidant Properties

No studies were found that have investigated the antioxidant properties of this compound using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Therefore, its capacity as an antioxidant remains uncharacterized.

Modulation of Angiogenesis in Cellular Models

The effect of this compound on angiogenesis has not been documented in the scientific literature. There is no available data from in vitro angiogenesis models, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay, to suggest whether this compound promotes or inhibits the formation of new blood vessels.

In Vivo Preclinical Efficacy Studies

In vivo studies are crucial for understanding the potential therapeutic effects of a compound in a living organism. This section reviews the documented in vivo preclinical research on this compound.

A thorough review of scientific literature reveals a lack of specific in vivo studies investigating the anti-inflammatory and analgesic properties of this compound in established animal models. While research has been conducted on structurally related urea compounds, no direct experimental data on the anti-inflammatory or analgesic efficacy of this specific molecule in living organisms has been published.

There is currently no published scientific evidence from in vivo studies in relevant animal models to support any antitumor activity of this compound. Investigations into the potential of other urea derivatives in cancer research have been undertaken, but specific data for this compound are not available in the current body of scientific literature.

An extensive search of scientific databases and literature indicates that in vivo studies to assess the neuroprotective effects of this compound in animal models of neurological diseases have not been reported. Consequently, there is no available data to characterize its potential in this therapeutic area.

There is no scientific literature available that details in vivo research into the modulatory effects of this compound on the cardiovascular system. Studies investigating potential antihypertensive or other cardiovascular effects in animal models have not been published for this specific compound.

A review of the available scientific literature shows no in vivo investigations into the immunomodulatory responses to this compound. Research to determine its effects on the immune system in living organisms has not been documented.

Molecular Mechanisms of Action and Target Elucidation

Identification and Validation of Primary Molecular Targets

The primary molecular target of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is presumptively identified as soluble epoxide hydrolase (sEH), an enzyme pivotal in the metabolism of endogenous signaling lipids. This identification is based on the established activity of numerous structurally related 1,3-disubstituted urea (B33335) compounds. pnas.orgnih.gov The urea pharmacophore is a key feature for potent sEH inhibition. pnas.org

Validation of sEH as the target for this class of inhibitors has been extensively performed using various methodologies:

Biochemical Assays: Enzyme inhibition assays are fundamental in confirming the interaction between urea-based compounds and sEH. These assays typically measure the reduction in sEH activity in the presence of the inhibitor. For instance, the activity of sEH can be monitored by the hydrolysis of a substrate like racemic 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate, where the enzymatic reaction yields a chromogenic product that can be quantified spectrophotometrically. nih.gov

Structural Biology: X-ray crystallography has provided definitive evidence of how urea-based inhibitors bind to the active site of sEH, thus validating it as the direct target. nih.gov

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies on analogous compounds have demonstrated that the 1,3-disubstituted urea moiety is crucial for potent sEH inhibition. nih.gov Modifications to the cyclohexyl and phenyl groups can modulate the inhibitory potency, further confirming that sEH is the intended target. mdpi.com For example, it has been shown that having two relatively large and hydrophobic groups on either side of the urea function, such as two cyclohexyl groups, leads to better inhibition potency than two phenyl groups. nih.gov

Elucidation of Downstream Signaling Pathway Modulations

Inhibition of soluble epoxide hydrolase by compounds like this compound leads to significant modulation of downstream signaling pathways. The primary consequence of sEH inhibition is the stabilization and accumulation of epoxyeicosatrienoic acids (EETs). nih.gov EETs are lipid signaling molecules that are normally degraded by sEH to their less active dihydroxy-derivatives (dihydroxyeicosatrienoic acids or DHETs).

The increased levels of EETs due to sEH inhibition can impact several key signaling pathways:

NF-κB Signaling Pathway: EETs have been shown to possess anti-inflammatory properties, partly through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key regulator of inflammation, and its inhibition leads to a downregulation of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov

Sodium Glucose Cotransporter 2 (SGLT2) Expression: Recent studies have indicated that sEH inhibition can lead to the downregulation of SGLT2 expression in the kidney. This effect is mediated by the increased levels of 14,15-EET, which in turn can alleviate renal inflammation and improve insulin (B600854) resistance.

It is important to note that while these downstream effects are well-established for potent sEH inhibitors, direct experimental evidence for this compound modulating these specific pathways is not available.

Cellular Responses and Phenotypic Modulations (e.g., Cell Cycle Progression, Apoptosis, Autophagy)

The modulation of downstream signaling pathways by sEH inhibitors translates into observable cellular responses and phenotypic changes. For the class of urea-based sEH inhibitors, the following cellular effects have been reported:

Cell Cycle Progression: Some sEH inhibitors have been shown to influence cell cycle progression. For instance, the urea-based sEH inhibitor 1-cyclohexyl-3-dodecyl urea (CDU) has been observed to inhibit the proliferation of human vascular smooth muscle cells. This inhibition is associated with a decrease in the levels of cyclin D1, a key protein in the regulation of the G1 phase of the cell cycle. nih.gov

Apoptosis: The effect of sEH inhibitors on apoptosis can be complex and context-dependent. While some studies suggest that sustained activation of the NF-κB pathway, a downstream target of EETs, can decrease apoptosis, direct studies on the apoptotic effects of this compound are lacking. nih.gov

Autophagy: There is emerging evidence that sEH inhibition can induce autophagy. For example, the sEH inhibitor t-TUCB has been shown to promote autophagy in hepatic cells by increasing the expression of key autophagy-related proteins.

These cellular responses are largely attributed to the increase in EET levels resulting from sEH inhibition.

Investigation of Protein-Ligand Interactions at the Molecular Level

The interaction between urea-based inhibitors and the active site of soluble epoxide hydrolase has been extensively studied through molecular modeling and X-ray crystallography of related compounds. nih.gov These studies provide a detailed picture of the likely binding mode of this compound.

The key interactions are centered around the urea pharmacophore, which is thought to mimic the transition state of the epoxide hydrolysis reaction. pnas.orgnih.gov The following specific interactions are crucial for binding:

The carbonyl oxygen of the urea moiety forms hydrogen bonds with the tyrosine residues Tyr381 and Tyr465 in the active site of sEH. nih.govacs.org

One of the NH groups of the urea donates a hydrogen bond to the catalytic nucleophile, Asp335. nih.govacs.org

| Inhibitor Moiety | sEH Residue | Interaction Type |

|---|---|---|

| Urea Carbonyl Oxygen | Tyr381, Tyr465 | Hydrogen Bond Acceptor |

| Urea NH Group | Asp335 | Hydrogen Bond Donor |

| Cyclohexyl Group | Hydrophobic Pocket (near Trp334) | Hydrophobic Interaction |

| 4-Hydroxyphenyl Group | Hydrophobic Tunnel | Hydrophobic Interaction |

Enzyme Kinetics and Inhibition Mechanism Studies

Based on studies of structurally analogous compounds, this compound is expected to be a competitive, tight-binding inhibitor of soluble epoxide hydrolase. pnas.org

Mechanism of Inhibition: Urea-based inhibitors act as competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the substrate from binding. researchgate.net Their high affinity and slow dissociation from the enzyme lead to them being classified as tight-binding inhibitors. pnas.org

Enzyme Kinetics: The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value. For potent urea-based sEH inhibitors, IC50 values are often in the nanomolar range. mdpi.com While the specific IC50 value for this compound is not readily available in the literature, the IC50 values for other N-cyclohexyl-N'-aryl ureas have been reported, providing a benchmark for its expected potency. nih.gov For example, N-cyclohexyl-N'-iodophenyl urea (CIU) has an IC50 of 0.12 μM for human sEH. nih.gov

The kinetic behavior of these inhibitors is consistent with a mechanism where the inhibitor mimics the transition state of the enzymatic reaction, leading to a very stable enzyme-inhibitor complex. pnas.org

| Kinetic Parameter | Description | Expected Value/Characteristic for Urea-Based sEH Inhibitors |

|---|---|---|

| Inhibition Type | The manner in which the inhibitor affects enzyme activity. | Competitive |

| Binding Affinity | The strength of the interaction between the inhibitor and the enzyme. | Tight-binding (nanomolar Ki values for potent analogs) |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | Expected to be in the nanomolar to low micromolar range. |

Computational and Chemoinformatic Approaches in Research on 1 Cyclohexyl 3 4 Hydroxyphenyl Urea

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, this method would be employed to predict how the compound interacts with a specific biological target, such as a protein receptor or enzyme active site.

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, ranking different binding poses. Key interactions, such as hydrogen bonds formed by the urea (B33335) and hydroxyl groups, and hydrophobic interactions from the cyclohexyl and phenyl rings, would be analyzed to understand the basis of its potential biological activity. For example, docking studies on other urea-based compounds have successfully predicted binding modes and relative affinities, guiding further chemical synthesis and biological testing. matrix-fine-chemicals.comnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

To complement the static picture provided by molecular docking, Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of the this compound-target complex over time. An MD simulation calculates the motion of every atom in the system, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.

For this compound, an MD simulation would start with the best-docked pose. Over a simulation trajectory of nanoseconds, researchers could assess the stability of key hydrogen bonds and other interactions. This analysis helps confirm whether the initial docked position is maintained, providing a more rigorous assessment of the compound's potential as a ligand for the target protein. matrix-fine-chemicals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities would be required.

Molecular descriptors (properties derived from the chemical structure, such as lipophilicity, electronic properties, and size) would be calculated for each compound. A mathematical model would then be built to correlate these descriptors with activity. Such a model could predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize for maximum potency. QSAR studies on other series of urea derivatives have been instrumental in identifying key structural features that govern their biological effects. matrix-fine-chemicals.com

Quantum Chemical Calculations (e.g., DFT for Electronic Properties and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. For this compound, DFT calculations could provide information on its 3D structure, electron distribution, and molecular orbitals (HOMO and LUMO).

These calculations help in understanding the molecule's chemical reactivity, stability, and the nature of its interactions with a biological target. For instance, the molecular electrostatic potential map can identify electron-rich regions (like the oxygen and nitrogen atoms) that are likely to act as hydrogen bond acceptors, providing a fundamental rationale for its binding behavior that can inform docking and QSAR studies. uq.edu.au

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, ligand-based drug design strategies could be employed to find other potential active compounds.

This approach uses the structure of the known active ligand, this compound, as a template. Methods like 2D similarity searching or 3D shape-based screening would be used to search virtual compound databases for molecules with similar features. This allows for the rapid identification of a diverse set of compounds that share the key pharmacophoric elements of the original hit, expanding the chemical space for exploration without requiring knowledge of the target protein's structure.

Pharmacokinetic and Biotransformation Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Identification of Major Metabolites and their Potential Biological Relevance

While specific metabolites of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea have not been reported, the metabolism of structurally related compounds provides insight into potential biotransformation pathways.

Hydroxylation of the Cyclohexyl Ring: A primary metabolic pathway for compounds containing a cyclohexyl ring is hydroxylation. nih.govpharmacy180.com This oxidation is typically mediated by cytochrome P450 (CYP) enzymes and can occur at various positions on the ring, with the 3- and 4-positions being common sites. pharmacy180.com This would result in the formation of cis- and trans-hydroxycyclohexyl derivatives. The biological activity of these hydroxylated metabolites would depend on their ability to interact with the parent compound's biological targets. In some cases, hydroxylation can lead to metabolites with reduced or altered activity. nih.gov

Aromatic Hydroxylation: The 4-hydroxyphenyl group is already hydroxylated. Further oxidation of the aromatic ring is a possibility, though less likely than metabolism on the cyclohexyl moiety.

N-Dealkylation: While less common for a cyclohexyl group compared to smaller alkyl chains, enzymatic cleavage of the bond between the cyclohexyl group and the urea (B33335) nitrogen could theoretically occur.

Urea Hydrolysis: The urea linkage itself can be subject to hydrolysis, which would cleave the molecule into cyclohexylamine (B46788) and a derivative of 4-aminophenol (B1666318).

The biological relevance of these potential metabolites is currently unknown.

Below is a table of potential major metabolites based on known metabolic pathways of similar compounds.

| Metabolite Name | Predicted Metabolic Pathway | Potential Biological Relevance |

| 1-(3-Hydroxycyclohexyl)-3-(4-hydroxyphenyl)urea | Cyclohexyl ring hydroxylation | Unknown, likely altered activity |

| 1-(4-Hydroxycyclohexyl)-3-(4-hydroxyphenyl)urea | Cyclohexyl ring hydroxylation | Unknown, likely altered activity |

| Cyclohexylamine and 4-Aminophenol derivative | Urea hydrolysis | Formation of known compounds with distinct toxicological profiles |

In Vitro Metabolic Stability and Enzyme-Mediated Biotransformation

There is no specific data on the in vitro metabolic stability of this compound. However, it is anticipated that the compound would be a substrate for various cytochrome P450 enzymes. The stability of the compound in liver microsomes or hepatocytes would provide an indication of its metabolic clearance rate.

Studies on other N-cyclohexyl-containing compounds have implicated CYP2B6, CYP2C19, CYP2D6, and CYP3A4 in their metabolism. acs.org It is plausible that these enzymes could also be involved in the biotransformation of this compound. The urea functional group in various drug molecules is recognized for its ability to form stable hydrogen bonds, which could influence its interaction with metabolizing enzymes. nih.gov

Excretion Pathways and Clearance Mechanisms

The primary routes of excretion for metabolites of compounds with similar characteristics are through the urine and feces. Following metabolism in the liver, more water-soluble metabolites can be eliminated by the kidneys. Less polar metabolites or those that are not absorbed may be excreted in the feces.

Drug clearance is a measure of the volume of plasma cleared of a drug over a specified time and is primarily accomplished by the liver and kidneys. nih.gov The total body clearance of this compound would be the sum of hepatic and renal clearance. nih.gov Without experimental data, it is difficult to quantify the clearance rate or the relative contributions of each pathway. For some compounds with cyclohexyl moieties, a significant portion of the administered dose is excreted in the urine and feces after metabolism. nih.gov

Toxicological Profiles and Safety Considerations in Research Paradigms

In Vitro Cytotoxicity and Genotoxicity Assessments in Research Contexts

No studies detailing the in vitro cytotoxicity of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea on various cell lines or its potential to cause genetic damage (genotoxicity) through assays such as the Ames test or chromosomal aberration tests were identified.

Preclinical Safety Pharmacology Studies

Information regarding preclinical safety pharmacology studies, which would assess the potential adverse effects of this compound on major physiological systems (e.g., cardiovascular, respiratory, and central nervous systems) in animal models, is not available in the public domain.

Potential for Off-Target Effects and Associated Mechanisms

There is no available research that has investigated the potential for this compound to interact with unintended biological targets (off-target effects), which could lead to unforeseen biological activities or adverse effects.

Prospective Therapeutic and Agrochemical Applications of 1 Cyclohexyl 3 4 Hydroxyphenyl Urea Analogs

Advancements in Oncology: Targeting Kinases and Cell Proliferation

The urea (B33335) moiety is a critical pharmacophore in many kinase inhibitors, making analogs of 1-cyclohexyl-3-(4-hydroxyphenyl)urea promising candidates for cancer therapy. nih.govfrontiersin.org These compounds can form essential hydrogen bonds within the ATP-binding site of various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell growth. nih.gov

Research has focused on modifying the core structure to enhance potency and selectivity against specific cancer-related kinases. For instance, the introduction of different substituents on the phenyl ring and alterations to the cyclohexyl group can significantly impact the antiproliferative activity. mdpi.com A series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were synthesized and evaluated for their in vitro antiproliferative activities against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), and A549 (lung cancer). nih.gov Certain derivatives, particularly those with a 2-(dialkylamino)ethylurea moiety, demonstrated potent inhibitory activity against PI3K and mTOR, key enzymes in cell survival and proliferation pathways. nih.gov

Furthermore, novel benzyloxyurea (B188258) derivatives have been designed and synthesized, showing promising anticancer activity against leukemia cell lines K562 and L1210. nih.gov Flow cytometry studies revealed that some of these compounds induced greater apoptotic activity in K562 cells than the established anticancer agent hydroxyurea. nih.gov The strategic introduction of urea into tirapazamine (B611382) derivatives has also been shown to enhance anticancer therapy by increasing hypoxic cytotoxicity. nih.gov

Table 1: Antiproliferative Activity of Selected Urea Analogs

| Compound Class | Cell Line | Activity | Reference |

| 1-Alkyl-3-(substituted)urea derivatives | HCT116, MCF-7, U87 MG, A549 | Potent antiproliferative activity, PI3K/mTOR inhibition | nih.gov |

| Benzyloxyurea derivatives | K562, L1210 | Promising anticancer activity, induced apoptosis | nih.gov |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | HCT116, A549 | Antiproliferative activity, IC50 < 5 µM for some compounds | mdpi.com |

| N,N-diphenylurea derivatives | HeLa (IDO1 inhibition) | Potent inhibitory effect on IDO1 | frontiersin.org |

| Thiadiazole derivatives | LoVo, MCF-7 | Good anti-proliferative effects | mdpi.com |

Management of Inflammatory and Pain Conditions

Analogs of this compound have shown potential in the management of inflammatory and pain conditions. The structural features of these compounds are amenable to targeting enzymes involved in inflammatory pathways. One key area of investigation is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades anandamide (B1667382), an endocannabinoid with analgesic and anti-inflammatory properties. nih.govnih.gov By inhibiting FAAH, the levels of anandamide increase, leading to pain relief and reduced inflammation. nih.gov

For example, cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters have been synthesized and studied as FAAH inhibitors. acs.org The cyclohexylcarbamic acid moiety is a key structural feature for interaction with the enzyme. Furthermore, a study on 1,3-bis(p-hydroxyphenyl)urea demonstrated its anti-inflammatory activity in a carrageenan-induced rat paw edema model. f1000research.com The compound was shown to reduce inflammation and neutrophil infiltration. f1000research.com

Additionally, a series of N-[4-(propyl)cyclohexyl]-amides, which share the cyclohexyl feature, have been synthesized and tested for their anti-inflammatory and analgesic activities. nih.gov These studies highlight the potential of the cyclohexyl group in designing novel anti-inflammatory and analgesic agents.

Table 2: Anti-inflammatory and Analgesic Potential of Related Compounds

| Compound/Analog Class | Target/Model | Observed Effect | Reference |

| 1,3-bis(p-hydroxyphenyl)urea | Carrageenan-induced rat paw edema | Anti-inflammatory activity, reduced neutrophil count | f1000research.com |

| Cyclohexylcarbamic acid derivatives | Fatty Acid Amide Hydrolase (FAAH) | FAAH inhibition for pain and inflammation | nih.govnih.govresearchgate.net |

| N-[4-(propyl)cyclohexyl]-amides | Animal models of inflammation and pain | Anti-inflammatory and analgesic activities | nih.gov |

Strategies for Neurodegenerative Disease Intervention (e.g., Alzheimer's, Parkinson's)

The development of therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's is a significant challenge. Analogs of this compound are being explored for their potential to intervene in the pathological processes of these diseases. One of the hallmarks of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. nih.govfrontiersin.org Research has shown that certain small molecules can inhibit this aggregation process. nih.govsemanticscholar.org While direct studies on this compound analogs are limited in this area, the core structure presents a scaffold for designing Aβ aggregation inhibitors. The hydroxyphenyl group, in particular, is a feature found in many natural compounds that interfere with Aβ aggregation. nih.gov

Furthermore, 1,3-disubstituted ureas have been investigated as cholinesterase inhibitors, a therapeutic strategy for Alzheimer's disease. nih.gov Elevated urea levels have also been implicated in Alzheimer's disease, suggesting a role for the urea cycle in its pathology. nih.gov This connection opens up possibilities for designing urea-based compounds that could modulate these pathways.

For Parkinson's disease, N-alkyl derivatives of adamantane-1-amine, which have a polycyclic fragment similar to the cyclohexyl group, have been tested as antiparkinsonian drugs. nih.gov This suggests that the lipophilic cyclohexyl group could be beneficial for brain penetration and interaction with relevant targets.

Development of Novel Antimicrobial and Antifungal Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. Urea and its derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity. researchgate.net

Studies have shown that N-alkyl substituted urea derivatives can exhibit both antibacterial and antifungal properties. researchgate.net For instance, an N-tetrahydroquinoline urea derivative displayed a minimum inhibitory concentration (MIC) value of 12.5 µg/mL against Aspergillus niger and Trichophyton rubrum. researchgate.net The introduction of a trifluoroalkyl group into N,N'-disubstituted thioureas, an isostere of urea, has also been shown to yield compounds with promising antibacterial activity against strains like Enterococcus faecium. researchgate.net

The antifungal potential of disubstituted N-azolylamines has also been explored, with some compounds showing potency comparable to miconazole (B906) against yeasts and dermatophytes. nih.gov The structural similarities between these active compounds and this compound suggest that analogs could be designed to target microbial pathogens.

Table 3: Antimicrobial and Antifungal Activity of Urea and Thiourea (B124793) Analogs

| Compound Class | Target Organism(s) | Activity | Reference |

| N-tetrahydroquinoline urea derivative | Aspergillus niger, Trichophyton rubrum | Antifungal activity (MIC = 12.5 µg/mL) | researchgate.net |

| Trifluoroalkyl-N,N'-disubstituted thioureas | Enterococcus faecium | Promising antibacterial activity | researchgate.net |

| Benzodioxolpyrazoline derivatives | Candida albicans, Candida parapsilosis | Potent in vitro antifungal activity | researchgate.net |

| N-(biphenyl-4-yl)methyl-N-(2,4-dichlorophenyl)methyl-1H-imidazol-l-yl amine | Yeasts and dermatophytes | Potent antimicrobial activity, comparable to miconazole | nih.gov |

Modulation of Cardiovascular and Metabolic Disorders (e.g., Hypertension, Diabetes)

Analogs of this compound have emerged as promising candidates for the treatment of cardiovascular and metabolic disorders. A key target in this area is the soluble epoxide hydrolase (sEH), an enzyme that degrades epoxyeicosatrienoic acids (EETs). ucanr.edunih.govresearchgate.net EETs have antihypertensive and anti-inflammatory properties, and their stabilization through sEH inhibition is a novel therapeutic approach. ucanr.edunih.gov

Several urea-based compounds have been developed as potent sEH inhibitors. researchgate.net For example, 1-cyclohexyl-3-dodecylurea (B1229559) (CDU) and N-cyclohexyl-N-dodecyl urea (NCND) have been shown to lower blood pressure in angiotensin II-induced hypertensive rat models. ucanr.edunih.gov Chronic administration of CDU improved renal vascular function and ameliorated hypertension-induced renal damage. ucanr.edu

In the context of metabolic disorders, sulfonylurea derivatives are a well-established class of anti-diabetic drugs. nih.gov Recent research has explored novel sulfonylurea and sulfonylbiguanide derivatives, with some compounds showing a significant decrease in elevated glucose levels in hyperglycemic rats. nih.gov Furthermore, cyclic urea and carbamate (B1207046) derivatives have demonstrated promising α-glucosidase inhibitory activity, which is a key target for managing type 2 diabetes. researchgate.netresearchgate.netmdpi.com Ketone derivatives of succinimide, which have structural similarities to some antidiabetic drugs, have also shown in vitro α-amylase and α-glucosidase inhibitory activities. nih.gov

Table 4: Activity of Urea Analogs in Cardiovascular and Metabolic Models

| Compound | Target/Model | Observed Effect | Reference |

| 1-Cyclohexyl-3-dodecylurea (CDU) | Angiotensin II hypertensive rats | Lowered blood pressure, improved renal vascular function | ucanr.edu |

| N-Cyclohexyl-N-dodecyl urea (NCND) | Angiotensin II hypertensive rats | Lowered systolic blood pressure by 30 mm Hg | nih.gov |

| Sulfonylurea derivatives (3a and 3c) | Hyperglycemic rats | Significant decrease in elevated glucose levels | nih.gov |

| Cycloalkyl[b]thiophenylnicotinamide derivatives | α-glucosidase | Superior inhibitory effects compared to acarbose | researchgate.net |

Opportunities in Crop Protection and Agrochemistry

Phenylurea compounds have a long history of use in agriculture as herbicides, insecticides, and fungicides. ontosight.ai This makes analogs of this compound attractive candidates for the development of new crop protection agents.

Phenylurea herbicides typically act by inhibiting photosynthesis in weeds. ontosight.ai In the realm of insecticides, novel phenylurea derivatives have been designed and synthesized, demonstrating strong insecticidal activity against various lepidopteran pests such as Spodoptera exigua (beet armyworm), Plutella xyllostella (diamondback moth), and Helicoverpa armigera (cotton bollworm). nih.govmdpi.com Some of these compounds showed higher insecticidal activity than reference compounds like tebufenozide (B1682728) and chlorbenzuron. nih.govmdpi.com

Furthermore, the introduction of a pyrimidine (B1678525) group into the benzoylurea (B1208200) backbone has led to the development of compounds with both insecticidal and antifungal properties. nih.gov Many of these benzoylpyrimidinylurea derivatives exhibited antifungal activity against a range of phytopathogenic fungi. nih.gov The development of diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl groups has also yielded molecules with fungicidal, insecticidal, and acaricidal activities. mdpi.com

Table 5: Agrochemical Activity of Phenylurea Analogs

| Compound Class | Target Pest/Pathogen | Activity | Reference |

| Phenylurea derivatives | Spodoptera exigua, Plutella xyllostella, Helicoverpa armigera, Pieris rapae | Strong and broad-spectrum insecticidal activity | nih.govmdpi.com |

| Benzoylpyrimidinylurea derivatives | Culex pipiens pallens (mosquito), various phytopathogenic fungi | Potent insecticidal and antifungal activities | nih.gov |

| Diamide compounds with pyrazolyl and polyfluoro-substituted phenyl groups | Aphis craccivora, Plutella xylostella, Tetranychus cinnabarinus | Insecticidal, acaricidal, and fungicidal activities | mdpi.com |

Concluding Remarks and Future Research Trajectories

Synthesis of Current Research Status and Key Discoveries for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea

Research on this compound to date has been predominantly centered on its utility as a building block in pharmaceutical manufacturing. Its established role as an intermediate for talinolol (B1681881) synthesis underscores its importance in the production of a clinically relevant medication. scbt.combiosave.com The key discovery associated with this compound is, therefore, its successful application in facilitating the construction of a more complex and pharmacologically active molecule.

The synthesis of unsymmetrical ureas like this compound can be achieved through several established methods in organic chemistry. A common approach involves the reaction of an isocyanate with an amine. researchgate.net For the synthesis of the title compound, this would typically involve the reaction of cyclohexyl isocyanate with 4-aminophenol (B1666318). This reaction is generally straightforward and provides a reliable route to the desired product.

The physicochemical properties of this compound have been characterized and are summarized in the interactive table below. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 234.136827821 Da |

| Monoisotopic Mass | 234.136827821 Da |

| Topological Polar Surface Area | 61.4 Ų |

| Heavy Atom Count | 17 |

| Complexity | 244 |

Identification of Unaddressed Research Questions and Knowledge Gaps

Despite its established role as a synthetic intermediate, there is a significant lack of publicly available research on the intrinsic biological activities of this compound. The primary knowledge gap is the absence of comprehensive pharmacological profiling of the compound itself. Urea (B33335) derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and antiviral activities. ontosight.ainih.gov However, it remains unknown whether this compound possesses any such properties.

Furthermore, there is a dearth of information regarding its metabolic fate and potential toxicological profile. Understanding these aspects is crucial for any compound that could be considered for further development, even in the early stages of research. The mechanism of action, should any biological activity be discovered, is another significant unaddressed question.

Strategic Directions for Future Investigation of this compound

Future research on this compound should be directed towards exploring its untapped potential beyond its current application. A strategic approach would involve a multi-pronged investigation:

Broad Biological Screening: The compound should be subjected to a wide array of in vitro biological assays to screen for potential therapeutic activities. This could include assays for anticancer activity against various cell lines, antimicrobial activity against a panel of bacteria and fungi, and antiviral activity. nih.govfrontiersin.org

Enzyme Inhibition Assays: Given that many urea derivatives act as enzyme inhibitors, screening against key enzyme targets, such as kinases and proteases, could reveal novel mechanisms of action. nih.gov

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, SAR studies should be initiated. This would involve the synthesis of analogues with modifications to the cyclohexyl and hydroxyphenyl moieties to optimize potency and selectivity.

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict potential biological targets and guide the design of new derivatives. nih.gov

Interdisciplinary Approaches for Compound Optimization and Application in Research

To fully realize the potential of this compound, a collaborative, interdisciplinary approach is essential. This would involve:

Synthetic and Medicinal Chemists: To design and synthesize novel analogues for SAR studies and to optimize the synthetic route for efficiency and sustainability.

Pharmacologists and Biologists: To conduct comprehensive in vitro and in vivo testing to evaluate the efficacy and mechanism of action of the parent compound and its derivatives.

Computational Chemists and Bioinformaticians: To perform molecular modeling and data analysis to guide drug design and target identification.

Toxicologists: To assess the safety profile of any lead compounds that emerge from these studies.

By fostering collaboration between these disciplines, a more holistic understanding of the compound's potential can be achieved, accelerating the path from initial discovery to potential research applications.

Ethical Considerations in Early-Stage Chemical Research

Early-stage chemical research, including the investigation of compounds like this compound, must be conducted within a robust ethical framework. nih.govsolubilityofthings.comhyle.orgresearchgate.net Key ethical considerations include:

Responsible Conduct of Research: Researchers have an obligation to design and execute their studies with scientific rigor and integrity, ensuring the accuracy and reproducibility of their findings.

Safety: The synthesis and handling of all chemical compounds must be carried out with strict adherence to safety protocols to protect researchers and the environment.

Environmental Impact: Green chemistry principles should be incorporated into the synthesis and purification processes to minimize waste and the use of hazardous substances. acs.org

Data Transparency: The open sharing of research findings, both positive and negative, is crucial for the advancement of science and to avoid unnecessary duplication of effort.

Consideration of Dual-Use Potential: Researchers should be mindful of the potential for chemical knowledge and materials to be misused and take appropriate steps to mitigate such risks.

Adherence to these ethical principles is paramount to ensure that the pursuit of scientific knowledge is conducted responsibly and for the benefit of society.

Q & A

Q. How do researchers assess the compound’s potential as a kinase inhibitor using in silico and in vitro methods?

- Answer :

- Virtual Screening : Dock the compound into kinase ATP-binding pockets (e.g., EGFR or VEGFR) using Glide or Schrödinger Suite.

- Enzymatic Assays : Measure IC50 values via fluorescence polarization (FP) or TR-FRET assays.

- Selectivity Profiling : Test against a kinase panel (e.g., 50 kinases) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.